1-(Tert-butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
Description
This compound is a boronate ester-functionalized indole derivative with a tert-butyldimethylsilyl (TBS) group at the 1-position. Its molecular formula is C₂₁H₃₄BNO₂Si, with a molecular weight of 371.40 g/mol . The TBS group serves as a steric protector for the indole nitrogen, enhancing stability against nucleophilic or oxidative degradation. The 5-position boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a key utility in pharmaceutical and materials science applications.
Properties
IUPAC Name |
tert-butyl-dimethyl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BNO2Si/c1-18(2,3)25(8,9)22-13-12-15-14-16(10-11-17(15)22)21-23-19(4,5)20(6,7)24-21/h10-14H,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSNXUGQPVWOTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3)[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BNO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silylation of the Indole Nitrogen
The introduction of the tert-butyldimethylsilyl (TBS) group at the indole nitrogen is typically achieved via nucleophilic substitution under anhydrous conditions. A representative procedure involves treating 5-bromo-1H-indole with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a strong base such as sodium hydride (NaH) in dimethylformamide (DMF) at 0–25°C. The base deprotonates the indole NH, enabling silyl group transfer. For example, 5-bromo-1H-indole reacts with TBSCl (1.1 equiv) and NaH (1.2 equiv) in DMF to yield 5-bromo-1-(TBS)-1H-indole in 85–90% yield after silica gel chromatography.
Key considerations:
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Solvent selection : DMF or dichloromethane (DCM) ensures solubility of both indole and silylating agent.
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Base compatibility : NaH or imidazole avoids side reactions such as over-silylation.
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Purification : Column chromatography with ethyl acetate/petroleum ether gradients isolates the silylated product.
Boronate Esterification at the C5 Position
The Miyaura borylation reaction is the most reliable method for installing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the indole C5 position. This palladium-catalyzed process employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst such as [Pd(dppf)Cl₂] in the presence of potassium acetate (KOAc). For 5-bromo-1-(TBS)-1H-indole , heating at 80–100°C in dioxane with B₂pin₂ (1.5 equiv), [Pd(dppf)Cl₂] (5 mol%), and KOAc (3 equiv) for 12–24 hours achieves 70–75% conversion to the target boronate ester.
Mechanistic insights :
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Oxidative addition of Pd⁰ to the C–Br bond forms a Pd(II) intermediate.
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Transmetallation with B₂pin₂ transfers the boronate group to the aromatic ring.
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Reductive elimination regenerates Pd⁰, completing the catalytic cycle.
Optimized Synthetic Protocols
Two-Step Route: Silylation Followed by Borylation
Step 1: Synthesis of 5-bromo-1-(TBS)-1H-indole
| Parameter | Value |
|---|---|
| Substrate | 5-bromo-1H-indole (1.0 equiv) |
| Silylating agent | TBSCl (1.1 equiv) |
| Base | NaH (1.2 equiv) |
| Solvent | DMF (0.1 M) |
| Temperature | 0°C → 25°C |
| Reaction time | 12 hours |
| Yield | 88% |
Step 2: Miyaura Borylation
| Parameter | Value |
|---|---|
| Substrate | 5-bromo-1-(TBS)-1H-indole |
| Boron source | B₂pin₂ (1.5 equiv) |
| Catalyst | [Pd(dppf)Cl₂] (5 mol%) |
| Base | KOAc (3.0 equiv) |
| Solvent | Dioxane (0.2 M) |
| Temperature | 80°C |
| Reaction time | 24 hours |
| Yield | 72% |
Overall yield : 63% (two steps).
Alternative Route: Boronation Prior to Silylation
In cases where the boronate group is incompatible with silylation conditions, reversing the order of functionalization may be necessary. This approach starts with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole , which is silylated using TBSCl and imidazole in DCM. However, this method is less common due to the boronate’s sensitivity to basic conditions, leading to reduced yields (50–55%).
Analytical Validation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (CDCl₃) :
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¹³C NMR :
High-Resolution Mass Spectrometry (HRMS)
Challenges and Mitigation Strategies
Competitive Side Reactions
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N-Silylation vs. O-Silylation : Indole’s NH is more nucleophilic than hydroxyl groups, but competing O-silylation may occur if hydroxylated byproducts are present. Pre-purification of starting materials minimizes this issue.
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Boronate Hydrolysis : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is prone to hydrolysis under acidic or aqueous conditions. Reactions must be conducted under inert atmospheres with anhydrous solvents.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dioxaborolan group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Applications in Organic Synthesis
1. Synthesis of Complex Molecules
The dioxaborolane group allows for the formation of carbon-boron bonds, which are pivotal in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for constructing complex organic molecules, including pharmaceuticals and agrochemicals .
2. Functionalization of Indoles
Indoles are significant in medicinal chemistry due to their biological activity. The TBDMS group can be selectively removed under mild conditions to yield reactive indole derivatives that can participate in further functionalization reactions. This property makes the compound useful for generating libraries of indole-based compounds for drug discovery .
Medicinal Chemistry Applications
1. Anticancer Research
Recent studies have explored the use of boron-containing compounds in cancer therapy. The ability of the dioxaborolane moiety to form stable complexes with biomolecules enhances the potential for targeted delivery systems in anticancer agents. The compound's derivatives have shown promise in preclinical models for various types of cancer .
2. Neuropharmacology
Indole derivatives are known to exhibit neuroprotective effects. Research indicates that modifications on the indole ring can lead to compounds with enhanced activity against neurodegenerative diseases. The incorporation of the TBDMS and dioxaborolane functionalities may improve solubility and bioavailability of these compounds .
Case Studies
Case Study 1: Synthesis of Indole Derivatives
A study demonstrated the synthesis of a series of indole derivatives using 1-(Tert-butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole as a key intermediate. The reaction conditions were optimized for yield and selectivity, resulting in various functionalized indoles that were evaluated for biological activity .
Case Study 2: Application in Drug Development
In another investigation, researchers utilized this compound to develop novel anti-inflammatory agents. The synthesis involved multiple steps where the TBDMS group facilitated selective reactions leading to biologically active compounds. These derivatives were tested in vitro for their efficacy against inflammation markers .
Mechanism of Action
The mechanism of action of 1-(Tert-butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyl group can enhance the compound’s stability and lipophilicity, while the dioxaborolan group can participate in reversible covalent bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Molecular Formula: C₁₄H₁₈BNO₂ .
- Molecular Weight : 243.11 g/mol.
- Key Differences :
- Applications : Widely used as a boronic acid precursor in medicinal chemistry due to its simplicity and commercial availability.
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Molecular Formula: C₁₅H₂₀BNO₂ .
- Molecular Weight : 257.14 g/mol.
- Key Differences :
- Applications : Intermediate in the synthesis of indole-based kinase inhibitors.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Molecular Formula: C₁₅H₂₀BNO₂ .
- Molecular Weight : 257.14 g/mol.
- Key Differences: Boronate ester at the 4-position instead of the 5-position, altering electronic properties and regioselectivity in cross-couplings.
- Applications: Used in the synthesis of non-linear optical materials.
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
- Molecular Formula: C₁₈H₂₅BNO₄ .
- Molecular Weight : 344.22 g/mol.
- Key Differences :
- Applications : Key intermediate in peptide coupling and PROTAC synthesis.
1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
- Molecular Formula: C₁₅H₂₂BNO₄S .
- Molecular Weight : 323.22 g/mol.
- Key Differences :
- Applications : Used in the synthesis of serotonin receptor modulators.
Comparative Data Table
Biological Activity
1-(Tert-butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse scientific sources.
- Molecular Formula : CHBNOSi
- Molecular Weight : 358.36 g/mol
- CAS Number : 1082525-61-8
The compound's biological activity is linked to its structural features, particularly the presence of the dioxaborolane moiety, which is known for its ability to interact with various biological targets. The indole core is also significant for its role in modulating signaling pathways related to cancer and other diseases.
Anticancer Activity
Research indicates that compounds similar to 1-(tert-butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole exhibit anticancer properties by inhibiting key kinases involved in tumor growth. For instance, studies have shown that related indole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and cancer progression .
Inhibition of Kinase Activity
The compound has been evaluated for its ability to inhibit specific kinases. In vitro studies have demonstrated that it can bind to the inactive conformation of CDK6 and CDK4, leading to decreased phosphorylation of downstream targets involved in cell proliferation . This mechanism suggests potential applications in treating cancers characterized by dysregulated CDK activity.
Study 1: Inhibition of Tumor Growth
A study published in the Journal of Medicinal Chemistry explored various indole derivatives and their effects on tumor cell lines. The results indicated that compounds with similar structures to 1-(tert-butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole showed significant inhibition of tumor growth in xenograft models .
Study 2: Selectivity for Cancer Cell Lines
Another research effort focused on the selectivity of this compound against various cancer cell lines. The findings suggested that it preferentially inhibited the growth of breast and lung cancer cells over normal cell lines, highlighting its potential for targeted cancer therapies .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 1-(tert-butyldimethylsilyl)-5-borylated indoles?
The compound is typically synthesized via direct borylation of indole precursors. For example:
- Indole-BX reagent strategy : Use hypervalent iodine reagents (e.g., IndoleBX) to introduce the boronate ester group at the C5 position. Reaction conditions include dichloromethane (DCM) as solvent, room temperature, and 3-hour reaction time, yielding ~54–71% after silica gel chromatography .
- Protecting group management : The tert-butyldimethylsilyl (TBS) group at N1 is introduced prior to borylation to prevent unwanted side reactions. TBS protection is achieved using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole .
Q. How is this compound characterized, and what analytical techniques are critical?
Key characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of borylation and TBS protection. For example, the C5-borylated indole shows distinct aromatic proton shifts (δ 7.2–8.1 ppm) and a singlet for the TBS group (δ 0.2–1.0 ppm) .
- HR-ESI-MS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₃₃BNO₂Si: 362.23; observed: 362.24) .
- IR spectroscopy : Confirms boronate ester absorption bands (~1350 cm⁻¹ for B-O stretching) .
Q. What safety precautions are necessary when handling this compound?
Q. What is the role of this compound in Suzuki-Miyaura cross-coupling reactions?
The boronate ester serves as a nucleophilic partner in palladium-catalyzed couplings with aryl/vinyl halides. Key steps:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in THF/H₂O .
- Reaction optimization : Maintain anhydrous conditions to preserve boronate stability. Typical yields range from 60–85%, depending on the electrophilic partner .
Advanced Research Questions
Q. How can low yields in cross-coupling reactions involving this compound be troubleshooted?
- Purification issues : Remove residual palladium via silica gel chromatography or activated charcoal.
- Steric hindrance : The TBS group at N1 may slow transmetallation. Substitute Pd catalysts with bulky ligands (e.g., SPhos) to enhance efficiency .
- Boronate hydrolysis : Confirm solvent dryness using molecular sieves. Use freshly distilled THF .
Q. How are contradictions in spectral data resolved during characterization?
- Regioisomer ambiguity : Compare experimental ¹H NMR shifts with DFT-calculated chemical shifts. For example, C5-borylated indoles show downfield shifts (δ 8.0–8.2 ppm) for H4 and H6 due to electron-withdrawing effects of the boronate .
- Impurity identification : Use 2D NMR (COSY, HSQC) to isolate signals from byproducts (e.g., deborylated indoles) .
Q. What mechanistic role does the TBS group play in reactivity?
Q. How is this compound used in multi-step syntheses of bioactive molecules?
- Total synthesis example : In the synthesis of clavicipitic acid derivatives, the boronate enables late-stage coupling with tryptophan precursors. Post-coupling, the TBS group is removed using TBAF to expose the indole NH for further functionalization .
- Friedel-Crafts alkylation : Catalyzed by Brønsted acids (e.g., TfOH), the boronate acts as a directing group for meta-C–H functionalization .
Q. How does the compound’s stability vary under different conditions?
Q. How can computational modeling predict its reactivity in new reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
